molecular formula C16H22N2O4 B11162282 2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11162282
M. Wt: 306.36 g/mol
InChI Key: LKKAWXSROBGHJC-UHFFFAOYSA-N
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Description

2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyacetyl group, a tetrahydrofuran ring, and a benzamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Ethoxyacetyl Intermediate: The ethoxyacetyl group can be introduced by reacting ethyl acetate with an appropriate amine under acidic or basic conditions.

    Introduction of Tetrahydrofuran Ring: The tetrahydrofuran ring can be incorporated through a cyclization reaction involving a suitable diol and an acid catalyst.

    Coupling with Benzamide: The final step involves coupling the ethoxyacetyl intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(ethoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both the ethoxyacetyl group and the tetrahydrofuran ring, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[(2-ethoxyacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H22N2O4/c1-2-21-11-15(19)18-14-8-4-3-7-13(14)16(20)17-10-12-6-5-9-22-12/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,17,20)(H,18,19)

InChI Key

LKKAWXSROBGHJC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2

Origin of Product

United States

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